

Introduction: The Significance of a Core Chiral Synthon

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Compound of Interest

Compound Name: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Cat. No.: B1318794

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(S)-3-Hydroxy- γ -butyrolactone (CAS 65626-23-5), a key chiral building block, holds a position of considerable importance in the landscape of synthetic organic chemistry and drug development.[1][2][3] Its value stems from the stereospecific center and the versatile lactone functionality, which allow for its elaboration into a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on its role as a precursor in the development of novel therapeutics.

Structurally, it is a five-membered lactone ring with a hydroxyl group at the C3 position in the (S) configuration.[4] This specific stereochemistry is crucial, as biological systems are exquisitely sensitive to chirality, often dictating the efficacy and safety of a drug. This molecule serves as a "chiral pool" starting material, meaning it is an inexpensive, enantiomerically pure compound from which more complex chiral molecules can be synthesized.[4][5] Its applications range from the synthesis of nerve regulators and anti-AIDS drug intermediates to novel modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4][6][7]

Part 1: Physicochemical & Spectroscopic Profile

Precise characterization of a starting material is fundamental to any synthetic campaign. The physical and spectroscopic properties of (S)-3-Hydroxy- γ -butyrolactone are summarized below.

Physicochemical Properties

The distinct physicochemical properties of the (S)-enantiomer are critical for its application in stereoselective synthesis.[\[4\]](#)

Property	Value	Source
CAS Number	65626-23-5 (also cited as 7331-52-4)	[8] [9]
Molecular Formula	C ₄ H ₆ O ₃	[8] [9]
Molecular Weight	102.09 g/mol	[8] [9]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	98-100 °C at 0.3 mmHg (for racemic mixture)	[10]
Melting Point	68 °C (for racemic mixture)	[10]
Density	1.241 g/cm ³ (for racemic mixture)	[10]
Storage Temp.	10°C - 25°C	[9]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of (S)-3-Hydroxy-γ-butyrolactone.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption is expected in the 3400 cm⁻¹ region, characteristic of the O-H stretch of the hydroxyl group. A very strong, sharp peak will be observed around 1770 cm⁻¹, corresponding to the C=O stretch of the five-membered lactone ring. The presence of both peaks is a definitive indicator of the compound's core structure.[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the connectivity and stereochemistry.
 - ¹H-NMR: The proton spectrum will show distinct signals for the protons on the lactone ring. The proton at C3 (adjacent to the hydroxyl group) will appear as a multiplet, coupled to the

adjacent methylene protons. The protons at C2 and C4 will also present as multiplets, with their chemical shifts and coupling constants providing detailed structural information.

- ^{13}C -NMR: The carbon spectrum will show four distinct signals: one for the carbonyl carbon of the lactone (typically $\delta > 170$ ppm), one for the carbon bearing the hydroxyl group (C3), and two signals for the other methylene carbons of the ring (C2 and C4).
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (102.09), confirming the elemental composition.

Part 2: Key Synthetic Methodologies

The accessibility of enantiomerically pure (S)-3-Hydroxy- γ -butyrolactone is paramount to its use in drug development. Several efficient synthetic strategies have been developed, leveraging both chemical and biological transformations.

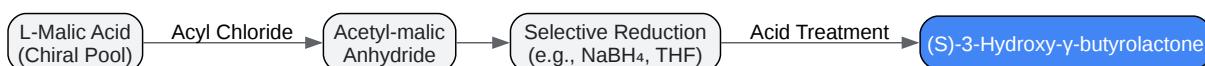
Methodology 1: Chemoenzymatic Synthesis from L-Malic Acid

This is a widely adopted and scalable approach that begins with the inexpensive and naturally occurring chiral molecule, L-malic acid. The strategy relies on a chemical reduction followed by a highly selective enzymatic hydrolysis step.[1][2]

- Step 1: Acetylation and Anhydride Formation: L-malic acid is reacted with an acyl chloride (e.g., acetyl chloride) to protect the hydroxyl group and simultaneously form the cyclic anhydride.[5]
- Step 2: Selective Reduction: The resulting anhydride is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent, such as sodium borohydride, is added in the presence of a Lewis acid catalyst. This selectively reduces one of the carbonyl groups of the anhydride to a hydroxyl group, forming the lactone.[5] The choice of reducing agent and conditions is critical to prevent over-reduction.
- Step 3: Hydrolysis/Cyclization: The reaction mixture is then treated with acid (e.g., hydrochloric acid) to hydrolyze any remaining intermediates and ensure complete lactonization, yielding (S)-3-hydroxy- γ -butyrolactone.[5]

- Step 4: Purification: The final product is purified using standard laboratory techniques such as distillation or column chromatography.

The causality behind this method's success lies in the use of a readily available chiral starting material (L-malic acid), which sets the stereochemistry, followed by high-yield chemical transformations. The enzymatic variation of this route often involves the hydrolysis of an ester precursor, like (S)- β -benzoyloxy- γ -butyrolactone, using a lipase (e.g., from *Candida rugosa*) to achieve high enantiomeric purity.[1]



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Caption: Chemoenzymatic synthesis workflow from L-malic acid.

Methodology 2: Biosynthesis via Engineered Microorganisms

A greener and more sustainable approach involves the use of metabolically engineered bacteria, such as *Escherichia coli*, to produce optically pure (S)-3-hydroxy- γ -butyrolactone directly from renewable feedstocks like D-xylose.[11][12]

This method relies on the construction of a novel biosynthetic pathway in a microbial host. Researchers have successfully engineered *E. coli* by introducing a series of enzymes to convert a starting sugar into the desired product.

- Pathway Construction: A five-step enzymatic pathway is introduced into the host organism. This typically includes a dehydrogenase, a lactonase, a dehydratase, a decarboxylase, and an aldehyde dehydrogenase.[11][12]
- Host Engineering: To maximize product yield, competing metabolic pathways in the host are disrupted or deleted. For instance, pathways responsible for the uptake and metabolism of the starting sugar (D-xylose) are modified to channel the substrate exclusively into the engineered pathway.[12]

- Fermentation: The engineered strain is cultivated in a bioreactor under controlled conditions (fed-batch fermentation) with the feedstock (e.g., D-xylose) and a carbon source (e.g., glycerol).
- Product Formation & Isolation: The microorganism converts the feedstock into (S)-3-hydroxy- γ -butyrolactone, which is secreted. The product is then extracted from the fermentation broth and purified. This method has been shown to produce the target with extremely high enantiomeric excess (ee > 99%).[\[11\]](#)[\[12\]](#)

The trustworthiness of this protocol is validated by the stereochemical purity of the final product, which is confirmed by chiral gas chromatography and its structure verified by NMR.

[\[11\]](#)



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Caption: Microbial biosynthesis workflow using engineered E. coli.

Part 3: Application in Drug Development - A Case Study

The true value of (S)-3-hydroxy- γ -butyrolactone is realized in its application as a key intermediate for synthesizing high-value pharmaceutical agents.

Case Study: Synthesis of CFTR Modulators for Cystic Fibrosis

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR protein, an ion channel. Recent therapeutic strategies focus on developing small molecules that can correct the function of the mutant protein. (S)-3-hydroxy- γ -butyrolactone has been identified as a starting material in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives that act as CFTR modulators.[\[6\]](#)[\[7\]](#)

In patented synthetic routes, (S)-3-hydroxy- γ -butyrolactone is used to introduce a specific chiral fragment into the final drug molecule.^{[6][7]} The hydroxyl group provides a reactive handle for chemical modification, while the inherent stereochemistry of the lactone is transferred to the subsequent intermediates and, ultimately, to the final active pharmaceutical ingredient (API). The lactone can be opened and its stereocenter functionalized to build more complex side chains required for potent biological activity.

The causality for its selection is clear: using this enantiopure starting material obviates the need for costly and often inefficient chiral resolution steps later in the synthesis, making the entire process more economical and scalable. This is a critical consideration in pharmaceutical manufacturing.

While the parent γ -butyrolactone (GBL) is known to act as a prodrug for the CNS depressant GHB, this activity is generally not relevant when (S)-3-hydroxy- γ -butyrolactone is used as a synthetic building block.^{[13][14]} Its structure is fundamentally altered during the synthesis, and the final API has its own distinct mechanism of action, in this case, modulating the CFTR ion channel.

Conclusion

(S)-3-Hydroxy- γ -butyrolactone (CAS 65626-23-5) is a quintessential example of a chiral synthon that enables the efficient and stereocontrolled synthesis of complex molecules. Its availability through scalable chemoenzymatic and sustainable biosynthetic routes ensures its continued relevance. For drug development professionals, a thorough understanding of this building block's properties and synthetic utility is essential for designing and executing efficient pathways to novel, life-saving therapeutics.

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